molecular formula C9H12N2S B12675514 2-(5-Methyl-2-thiazolidinyl)pyridine CAS No. 116113-06-5

2-(5-Methyl-2-thiazolidinyl)pyridine

Cat. No.: B12675514
CAS No.: 116113-06-5
M. Wt: 180.27 g/mol
InChI Key: VRBVLZREFYCMMG-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thiazolidinyl)pyridine is an organic compound with the molecular formula C9H12N2S and a molecular weight of 180.27 g/mol . Its structure is a hybrid scaffold featuring a pyridine ring linked to a 5-methyl-thiazolidine ring, a design principle often employed in medicinal chemistry to combine multiple pharmacophores into a single molecule to enhance biological activity and optimize drug-like properties . This compound serves as a valuable chemical intermediate for researchers designing and synthesizing novel bioactive molecules. The core structure is of significant interest in pharmaceutical research, particularly in the development of anti-inflammatory and anticancer agents. Thiazole and thiazolidinone-based analogs have demonstrated potent, selective inhibitory activity against cyclooxygenase-1 (COX-1), a key molecular target in inflammation and certain cancers . Furthermore, such molecular hybrids are frequently explored in oncology drug discovery; hydrazonothiazole-based pyridine derivatives, for instance, have shown promising cytotoxic effects and the ability to induce apoptosis in cancer cell lines, such as A549 lung cancer cells . The provided structural data, including SMILES (CC1CNC(S1)C2=CC=CC=N2) and InChIKey (VRBVLZREFYCMMG-UHFFFAOYSA-N), enables researchers to conduct in-silico modeling, perform virtual screening, and study potential molecular interactions . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

116113-06-5

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

5-methyl-2-pyridin-2-yl-1,3-thiazolidine

InChI

InChI=1S/C9H12N2S/c1-7-6-11-9(12-7)8-4-2-3-5-10-8/h2-5,7,9,11H,6H2,1H3

InChI Key

VRBVLZREFYCMMG-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(S1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methyl-2-thiazolidinyl)pyridine typically involves the reaction of 2-bromo-5-methylthiazole with pyridine derivatives under specific conditions. One common method includes the use of copper iodide as a catalyst in dry pyridine, heated under microwave irradiation at 115°C for 30 minutes . This method ensures high yield and purity of the final product.

Industrial Production Methods: Industrial production of 2-(5-Methyl-2-thiazolidinyl)pyridine often employs multicomponent reactions and green chemistry approaches to enhance selectivity, purity, and yield. These methods include the use of nano-catalysis and click reactions, which are advantageous due to their cleaner reaction profiles and catalyst recovery .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methyl-2-thiazolidinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

2-(5-Methyl-2-thiazolidinyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thiazolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, leading to various pharmacological effects such as inhibition of microbial growth and modulation of inflammatory responses .

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Evidence Limitations: No direct data on 2-(5-Methyl-2-thiazolidinyl)pyridine’s bioactivity or toxicity were found in the provided evidence. Comparisons are inferred from structural analogs.
  • Hypotheses for Further Study :
    • The thiazolidine ring may confer resistance to oxidative degradation compared to imidazopyridines.
    • Sulfur-mediated interactions (e.g., with cysteine residues in enzymes) could enable unique pharmacological effects.

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